molecular formula C15H31NO2 B011412 N-Hydroxymethyl myristamide CAS No. 101453-46-7

N-Hydroxymethyl myristamide

Cat. No. B011412
M. Wt: 257.41 g/mol
InChI Key: DOYNOQOFAMHNEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxymethyl myristamide (NHMM) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, biomedical research, and material science. NHMM is a derivative of myristic acid, a fatty acid found in many natural sources, including coconut oil and butterfat.

Mechanism Of Action

N-Hydroxymethyl myristamide is believed to exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cell growth. Specifically, N-Hydroxymethyl myristamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to activate the tumor suppressor protein p53, which plays a key role in regulating cell growth and division.

Biochemical And Physiological Effects

N-Hydroxymethyl myristamide has been shown to exhibit a range of biochemical and physiological effects in laboratory experiments. In addition to its anti-inflammatory and anti-tumor properties, N-Hydroxymethyl myristamide has been shown to modulate the activity of certain ion channels and receptors in the brain, suggesting potential applications in neuroscience research. N-Hydroxymethyl myristamide has also been shown to exhibit antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

N-Hydroxymethyl myristamide offers several advantages for laboratory experiments, including its ease of synthesis and purification, as well as its relatively low cost. However, N-Hydroxymethyl myristamide is also known to exhibit poor solubility in aqueous solutions, which may limit its potential applications in certain experiments.

Future Directions

There are several potential future directions for research on N-Hydroxymethyl myristamide. One area of interest is the development of new drugs based on N-Hydroxymethyl myristamide for the treatment of inflammatory disorders and cancer. Another potential direction is the investigation of N-Hydroxymethyl myristamide's potential applications in neuroscience research, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is potential for N-Hydroxymethyl myristamide to be used in the development of new materials with unique properties, such as self-healing coatings and adhesives.

Synthesis Methods

N-Hydroxymethyl myristamide can be synthesized using a variety of methods, including the reaction of myristic acid with hydroxylamine hydrochloride and formaldehyde. The reaction yields a white crystalline solid, which can be purified using recrystallization techniques.

Scientific Research Applications

N-Hydroxymethyl myristamide has been extensively studied for its potential applications in drug discovery and biomedical research. It has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs to treat various diseases, including cancer and inflammatory disorders.

properties

CAS RN

101453-46-7

Product Name

N-Hydroxymethyl myristamide

Molecular Formula

C15H31NO2

Molecular Weight

257.41 g/mol

IUPAC Name

N-(hydroxymethyl)tetradecanamide

InChI

InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(18)16-14-17/h17H,2-14H2,1H3,(H,16,18)

InChI Key

DOYNOQOFAMHNEH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)NCO

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCO

Origin of Product

United States

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